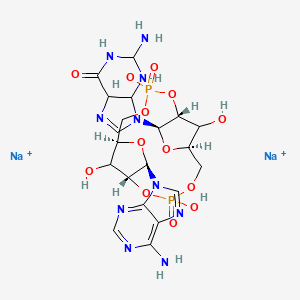

![molecular formula C7H5N3O2 B593942 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 1256802-03-5](/img/structure/B593942.png)

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

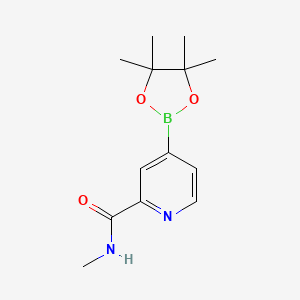

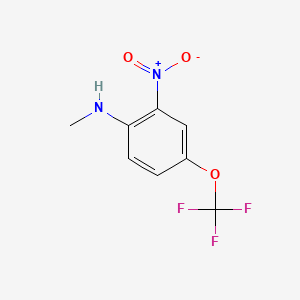

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .

Synthesis Analysis

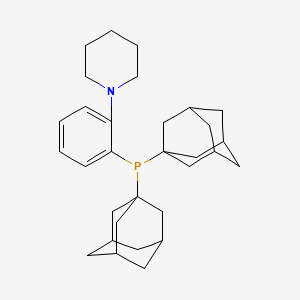

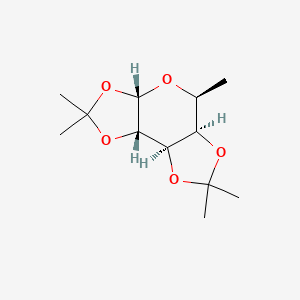

The synthesis of 1H-Pyrazolo[4,3-c]pyridine derivatives has been reported in the literature . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridine derivatives is characterized by the presence of a pyrazole and a pyridine ring . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-c]pyridine derivatives are diverse and depend on the specific substituents present at positions N1, C3, C4, C5, and C6 . For example, the reaction can proceed via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine derivatives can vary widely depending on their specific structure and substituents . More detailed information would require specific experimental data or computational modeling.Scientific Research Applications

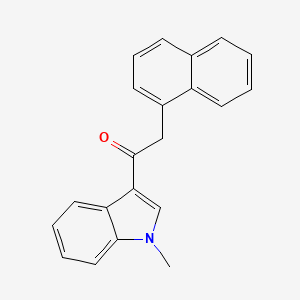

Functionalization and Reactivity : A study explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. It found that 1H-pyrazole-3-carboxylic acid could be converted into corresponding carboxamides and imidazo derivatives, offering insights into the reactivity and potential applications of similar compounds (Yıldırım et al., 2005).

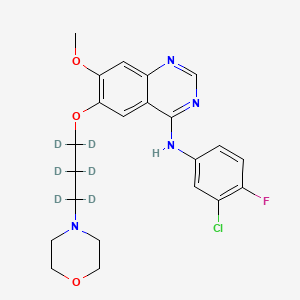

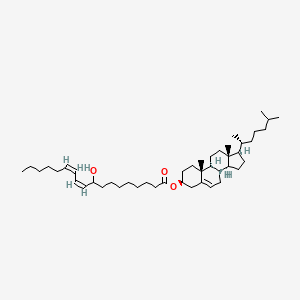

Biomedical Applications : In the field of biomedical research, a study identified 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). This finding is significant for understanding the structure-activity relationships and developing potential therapeutic agents (Miyachi et al., 2019).

Synthesis of Novel Compounds : Research demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This process was found useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

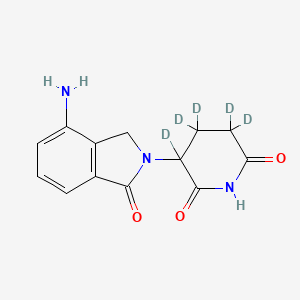

Synthetic Methods and Drug Discovery : A study on 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones highlighted their potential as a heteroaromatic scaffold for drug discovery, particularly for binding to kinase enzymes. The research provided efficient and regioselective synthetic routes, contributing to the development of compounds for screening against various cancer drug targets (Smyth et al., 2010).

Antibacterial Activity : Pyrazolopyridines, including derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, were synthesized and evaluated for their antibacterial activities. Some compounds showed promising results as antibacterial agents, indicating potential applications in combating bacterial infections (Maqbool et al., 2014).

Antiproliferative Activity : Another study synthesized a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated them for antiproliferative activity against various cancer cell lines. The results suggested a complex action of these compounds, combining antiproliferative effects with the induction of cell death, indicating their potential as anticancer agents (Razmienė et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on 1H-Pyrazolo[4,3-c]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. Given their structural similarity to the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . Future research may also explore the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the potential biomedical applications of such compounds .

Properties

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMLQAXJBDDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743400 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256802-03-5 |

Source

|

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)